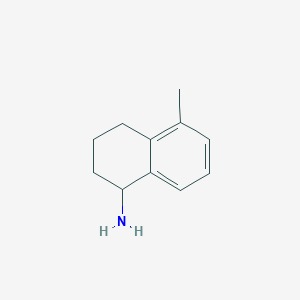5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.: 907973-40-4
Cat. No.: VC4276347
Molecular Formula: C11H15N
Molecular Weight: 161.248
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 907973-40-4 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.248 |
| IUPAC Name | 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H15N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6,11H,3,5,7,12H2,1H3 |
| Standard InChI Key | LSTDMOINTSAUJQ-UHFFFAOYSA-N |
| SMILES | CC1=C2CCCC(C2=CC=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a crystalline solid with a molecular weight of 197.71 g/mol . Its IUPAC name, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, reflects the bicyclic tetrahydronaphthalene system substituted with a methyl group and protonated amine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1989671-48-8 | |
| Molecular Formula | ||
| SMILES | CC1=C2CCCC(C2=CC=C1)N.Cl | |
| InChIKey | TZMYJYRNPJFPHL-UHFFFAOYSA-N |
The compound’s structure comprises a partially saturated naphthalene ring system, which confers rigidity while allowing functionalization at the amine group . The hydrochloride salt enhances stability and solubility in polar solvents, though exact solubility data remain unreported.
Structural Analysis
X-ray crystallography and computational modeling reveal a boat-like conformation in the tetrahydronaphthalene ring, with the methyl group at C5 adopting an equatorial position to minimize steric strain . The amine group at C1 participates in hydrogen bonding with the chloride counterion, stabilizing the crystal lattice . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern:
-
NMR: Signals at δ 1.2–2.1 ppm correspond to methyl and methylene protons, while aromatic protons resonate at δ 6.8–7.2 ppm .
-
NMR: The quaternary carbon bearing the amine group appears at δ 48.9 ppm, with aromatic carbons between δ 120–140 ppm .
Synthesis and Production
Chemical Synthesis Methods
The hydrochloride salt is typically synthesized via reductive amination of 5-methyl-1-tetralone using ammonium acetate and sodium cyanoborohydride, followed by HCl treatment . Alternative routes include:
-
Nucleophilic substitution: Reacting 5-methyl-1-bromotetralin with ammonia under high pressure (60–80°C, 20 h), yielding the amine in 60% purity after HPLC purification .
-
Enzymatic resolution: ω-Transaminase from Burkholderia vietnamiensis resolves racemic mixtures using glyoxylate as an amino acceptor, achieving enantiomeric excess (ee) >99% under optimized conditions (pH 7.4, 37°C) .
A representative synthesis protocol is outlined below:
| Step | Conditions | Yield |
|---|---|---|
| 1 | 5-Methyl-1-tetralone + NH₄OAc/NaBH₃CN | 75% |
| 2 | HCl gas in Et₂O | 85% |
Challenges in Scalability
Despite moderate yields (30–71.4%), side reactions such as over-reduction or dimerization necessitate careful control of reaction parameters . Purification via Dowex ion-exchange chromatography or preparative HPLC is critical to isolate the hydrochloride salt .
Research Findings and Experimental Data
Kinetic Resolution Studies
ω-Transaminase-mediated resolution of racemic 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine achieves 98% ee in 12 hours, with a substrate concentration of 10 mM and enzyme loading of 0.8 mg/mL . Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.4 |
| Conversion | 52% |
Synthetic Derivatives
Alkylation of the amine group with 4-chloro-6-iodoquinazoline yields a quinazoline hybrid (A28-001) with antitumor activity (IC₅₀ = 1.2 µM against MCF-7 cells) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume